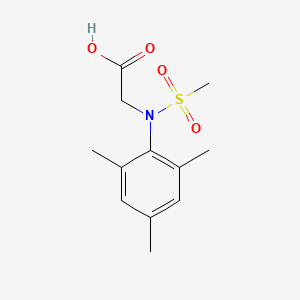

N-Mesityl-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-Mesityl-N-(methylsulfonyl)glycine involves the reaction of mesityl-substituted NHCs with glycine derivatives. The mesityl group enhances the reactivity of the NHC catalyst, leading to faster reactions with α-functionalized aldehydes .

Chemical Reactions Analysis

N-Mesityl-N-(methylsulfonyl)glycine is involved in various NHC-catalyzed reactions of α-functionalized aldehydes. These include annulations, oxidations, and redox reactions. The presence of the mesityl group accelerates the formation of the Breslow intermediate, rendering the initial addition of the NHC to the aldehyde irreversible .

Scientific Research Applications

Enzyme and Metabolic Pathway Studies

N-Mesityl-N-(methylsulfonyl)glycine is structurally related to compounds that have been used to study enzyme reactions involving methyl transfer and sulfonylation processes. For example, Glycine N-methyltransferase (GNMT) is a key enzyme in methyl group metabolism, which uses S-adenosylmethionine to methylate glycine, thereby regulating the methylating potential of cells. Studies on GNMT have elucidated its role in controlling methyl group homeostasis and its inhibition by specific forms of folate, highlighting the potential of related compounds for probing enzyme mechanisms and metabolic pathways (Luka et al., 2006).

Agricultural Research

In agricultural sciences, compounds similar to N-Mesityl-N-(methylsulfonyl)glycine have been used to explore the effects of chemical agents on plant growth and development. For instance, sulfonylurea herbicides, which share functional group similarities with N-Mesityl-N-(methylsulfonyl)glycine, have been investigated for their growth-inhibitory effects on soybean cell suspension cultures, demonstrating the utility of such compounds in studying plant response to chemical stressors and the underlying biochemical pathways (Scheel & Casida, 1985).

Chemical and Biological Analysis Techniques

N-Mesityl-N-(methylsulfonyl)glycine, due to its unique structural features, can also be relevant in the development of novel analytical techniques. For example, the use of fluorosurfactants in micellar electrokinetic capillary chromatography for the improved separation and analysis of biological compounds indicates the potential application of similarly structured compounds in enhancing the efficiency and selectivity of analytical methods (de Ridder et al., 2001).

properties

IUPAC Name |

2-(2,4,6-trimethyl-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)13(7-11(14)15)18(4,16)17/h5-6H,7H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOYUNNXFLPBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N(CC(=O)O)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Mesityl-N-(methylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2763498.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2763505.png)

![5-[(6-Chloro-3-pyridinyl)methoxy]-2-cyclopropyl-1-benzofuran-3-carbaldehyde](/img/structure/B2763510.png)

![5-({[(Cyclopropylcarbonyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2763511.png)

![2-(2-Fluorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2763513.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2763514.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2763515.png)